molecular formula C17H13NO3 B10915154 3-[(2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoyl]-2H-chromen-2-one

3-[(2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B10915154
M. Wt: 279.29 g/mol
InChI Key: SNZUFVUHVKPIJO-CMDGGOBGSA-N
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Description

3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is a complex organic compound that combines a pyrrole ring with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE typically involves the reaction of 3-(1-methyl-1H-pyrrol-2-yl)acrylic acid with a chromenone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the chromenone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1-METHYL-1H-PYRROL-2-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is unique due to its combination of a pyrrole ring with a chromenone structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-[(E)-3-(1-methylpyrrol-2-yl)prop-2-enoyl]chromen-2-one

InChI

InChI=1S/C17H13NO3/c1-18-10-4-6-13(18)8-9-15(19)14-11-12-5-2-3-7-16(12)21-17(14)20/h2-11H,1H3/b9-8+

InChI Key

SNZUFVUHVKPIJO-CMDGGOBGSA-N

Isomeric SMILES

CN1C=CC=C1/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

CN1C=CC=C1C=CC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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